(8S,9R,11S,13S,14S,17S)-13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol (8S,9R,11S,13S,14S,17S)-13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol RU 58668 is a 17beta-hydroxy steroid that is 17beta-estradiol in the the hydrogen at the 11beta position has been replaced by a p-({5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl}oxy)phenyl group. RU 58668 is a pure anti-estrogen that downregulates estrogen receptor expression (IC50 = 0.04 nM). It has a role as an antineoplastic agent, an anti-estrogen and an estrogen receptor antagonist. It is a 17beta-hydroxy steroid, a 3-hydroxy steroid, a sulfone, an organofluorine compound and an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 151555-47-4
VCID: VC0542022
InChI: InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1
SMILES: CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Molecular Formula: C34H43F5O5S
Molecular Weight: 658.8 g/mol

(8S,9R,11S,13S,14S,17S)-13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

CAS No.: 151555-47-4

Inhibitors

VCID: VC0542022

Molecular Formula: C34H43F5O5S

Molecular Weight: 658.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(8S,9R,11S,13S,14S,17S)-13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol - 151555-47-4

CAS No. 151555-47-4
Product Name (8S,9R,11S,13S,14S,17S)-13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Molecular Formula C34H43F5O5S
Molecular Weight 658.8 g/mol
IUPAC Name (8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1
Standard InChIKey SDCUWFRXMLQNCS-LFAPAAFUSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
SMILES CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Canonical SMILES CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Appearance Solid powder
Description RU 58668 is a 17beta-hydroxy steroid that is 17beta-estradiol in the the hydrogen at the 11beta position has been replaced by a p-({5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl}oxy)phenyl group. RU 58668 is a pure anti-estrogen that downregulates estrogen receptor expression (IC50 = 0.04 nM). It has a role as an antineoplastic agent, an anti-estrogen and an estrogen receptor antagonist. It is a 17beta-hydroxy steroid, a 3-hydroxy steroid, a sulfone, an organofluorine compound and an aromatic ether.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol
Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)-
RU 58 668
RU 58668
RU-58668
Reference 1: Ameller T, Marsaud V, Legrand P, Gref R, Renoir JM. Pure antiestrogen RU 58668-loaded nanospheres: morphology, cell activity and toxicity studies. Eur J Pharm Sci. 2004 Feb;21(2-3):361-70. PubMed PMID: 14757510.
2: Maillard S, Gauduchon J, Marsaud V, Gouilleux F, Connault E, Opolon P, Fattal E, Sola B, Renoir JM. Improved antitumoral properties of pure antiestrogen RU 58668-loaded liposomes in multiple myeloma. J Steroid Biochem Mol Biol. 2006 Jul;100(1-3):67-78. Epub 2006 Jun 5. PubMed PMID: 16753295.
3: Van de Velde P, Nique F, Planchon P, Prévost G, Brémaud J, Hameau MC, Magnien V, Philibert D, Teutsch G. RU 58668: further in vitro and in vivo pharmacological data related to its antitumoral activity. J Steroid Biochem Mol Biol. 1996 Dec;59(5-6):449-57. PubMed PMID: 9010350.
4: Devin-Leclerc J, Meng X, Delahaye F, Leclerc P, Baulieu EE, Catelli MG. Interaction and dissociation by ligands of estrogen receptor and Hsp90: the antiestrogen RU 58668 induces a protein synthesis-dependent clustering of the receptor in the cytoplasm. Mol Endocrinol. 1998 Jun;12(6):842-54. PubMed PMID: 9626660.
5: Vagell ME, McGinnis MY. Effects of the antiestrogen, RU 58668, on female sexual behavior in rats. Brain Res Bull. 1996;41(2):121-4. PubMed PMID: 8879676.
6: Vagell ME, McGinnis MY. Inhibition of brain oestrogen receptors by RU 58668. J Neuroendocrinol. 1997 Oct;9(10):797-800. PubMed PMID: 9355049.
7: Ameller T, Marsaud V, Legrand P, Gref R, Barratt G, Renoir JM. Polyester-poly(ethylene glycol) nanoparticles loaded with the pure antiestrogen RU 58668: physicochemical and opsonization properties. Pharm Res. 2003 Jul;20(7):1063-70. PubMed PMID: 12880293.
8: Van de Velde P, Nique F, Brémaud J, Hameau MC, Philibert D, Teutsch G. Exploration of the therapeutic potential of the antiestrogen RU 58668 in breast cancer treatment. Ann N Y Acad Sci. 1995 Jun 12;761:164-75. PubMed PMID: 7625719.
9: Ameller T, Marsaud V, Legrand P, Gref R, Renoir JM. In vitro and in vivo biologic evaluation of long-circulating biodegradable drug carriers loaded with the pure antiestrogen RU 58668. Int J Cancer. 2003 Sep 1;106(3):446-54. PubMed PMID: 12845687.
10: Vagell ME, McGinnis MY. The role of gonadal steroid receptor activation in the restoration of sociosexual behavior in adult male rats. Horm Behav. 1998 Jun;33(3):163-79. PubMed PMID: 9698500.
11: Estrada-Camarena E, López-Rubalcava C, Fernández-Guasti A. Facilitating antidepressant-like actions of estrogens are mediated by 5-HT1A and estrogen receptors in the rat forced swimming test. Psychoneuroendocrinology. 2006 Sep;31(8):905-14. Epub 2006 Jul 13. PubMed PMID: 16843610.
12: Van de Velde P, Nique F, Bouchoux F, Brémaud J, Hameau MC, Lucas D, Moratille C, Viet S, Philibert D, Teutsch G. RU 58,668, a new pure antiestrogen inducing a regression of human mammary carcinoma implanted in nude mice. J Steroid Biochem Mol Biol. 1994 Feb;48(2-3):187-96. PubMed PMID: 8142294.
13: Müller V, Jensen EV, Knabbe C. Partial antagonism between steroidal and nonsteroidal antiestrogens in human breast cancer cell lines. Cancer Res. 1998 Jan 15;58(2):263-7. PubMed PMID: 9443403.
14: Fog CK, Christensen IJ, Lykkesfeldt AE. Characterization of a human breast cancer cell line, MCF-7/RU58R-1, resistant to the pure antiestrogen RU 58,668. Breast Cancer Res Treat. 2005 May;91(2):133-44. PubMed PMID: 15868441.
15: Gauduchon J, Seguin A, Marsaud V, Clay D, Renoir JM, Sola B. Pure antiestrogen-induced G1-arrest in myeloma cells results from the reduced kinase activity of cyclin D3/CDK6 complexes whereas apoptosis is mediated by endoplasmic reticulum-dependent caspases. Int J Cancer. 2008 May 1;122(9):2130-41. doi: 10.1002/ijc.23310. PubMed PMID: 18183592.
16: Marsaud V, Gougelet A, Maillard S, Renoir JM. Various phosphorylation pathways, depending on agonist and antagonist binding to endogenous estrogen receptor alpha (ERalpha), differentially affect ERalpha extractability, proteasome-mediated stability, and transcriptional activity in human breast cancer cells. Mol Endocrinol. 2003 Oct;17(10):2013-27. Epub 2003 Jul 10. PubMed PMID: 12855746.
17: Newton CJ, Bilko D, Pappa S, Atkin SL. Dexamethasone blocks antioestrogen- and oxidant-induced death of pituitary tumour cells. J Endocrinol. 2001 May;169(2):249-61. PubMed PMID: 11312142.
18: Tena-Sempere M, Navarro VM, Mayen A, Bellido C, Sánchez-Criado JE. Regulation of estrogen receptor (ER) isoform messenger RNA expression by different ER ligands in female rat pituitary. Biol Reprod. 2004 Mar;70(3):671-8. Epub 2003 Nov 12. PubMed PMID: 14613904.
19: Laïos I, Journe F, Laurent G, Nonclercq D, Toillon RA, Seo HS, Leclercq G. Mechanisms governing the accumulation of estrogen receptor alpha in MCF-7 breast cancer cells treated with hydroxytamoxifen and related antiestrogens. J Steroid Biochem Mol Biol. 2003 Nov;87(2-3):207-21. PubMed PMID: 14672741.
20: Kandouz M, Siromachkova M, Jacob D, Chretien Marquet B, Therwath A, Gompel A. Antagonism between estradiol and progestin on Bcl-2 expression in breast-cancer cells. Int J Cancer. 1996 Sep 27;68(1):120-5. PubMed PMID: 8895551.
PubChem Compound 119604
Last Modified Nov 11 2021
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